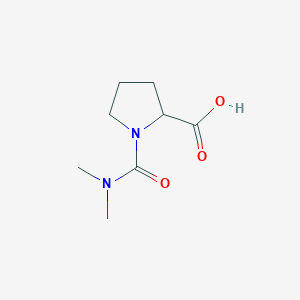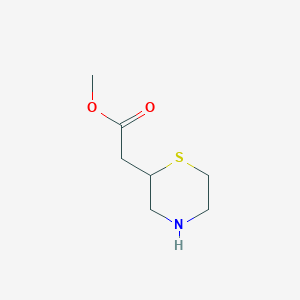
Methyl 2-(thiomorpholin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(thiomorpholin-2-YL)acetate: is a heterocyclic compound with the molecular formula C7H13NO2S It features a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-2-YL)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(thiomorpholin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(thiomorpholin-2-YL)acetate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Its structure may allow for interactions with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(thiomorpholin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can form specific interactions with these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects.
Comparación Con Compuestos Similares
Methyl 2-(thiomorpholin-4-YL)acetate: Similar structure but with the thiomorpholine ring substituted at a different position.
Methyl 2-(thiomorpholin-3-YL)acetate hydrochloride: A hydrochloride salt form with a similar structure.
2-Methyl-thiomorpholin-3-one: A related compound with a different functional group.
Uniqueness: Methyl 2-(thiomorpholin-2-YL)acetate is unique due to its specific substitution pattern on the thiomorpholine ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can lead to different pharmacological effects.
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
methyl 2-thiomorpholin-2-ylacetate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 |
Clave InChI |
XMYGBOSFKQVXOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CNCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
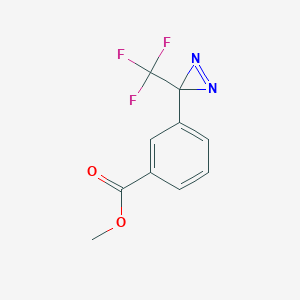
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)

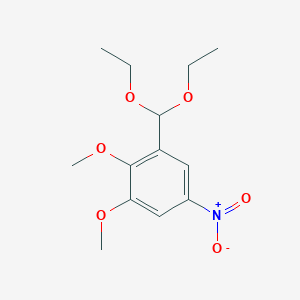
![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)

![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
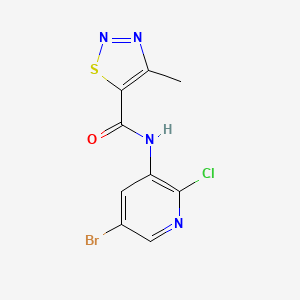
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

